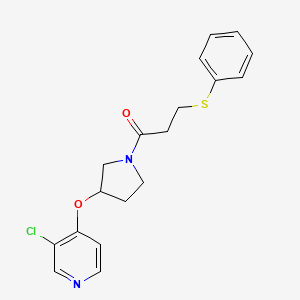

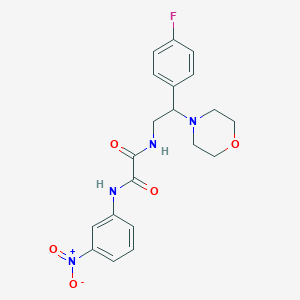

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20N6O5 and its molecular weight is 376.373. The purity is usually 95%.

BenchChem offers high-quality 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Potential Uses in Pharmacotherapy

The compound 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been the subject of various studies exploring its synthesis and potential uses in pharmacotherapy. Hydrazine functional derivatives, including this compound, are widely recognized in medical practice for their diverse therapeutic applications. These compounds are used for treating conditions such as depression, infectious diseases, hypertension, and diabetes. The synthesis process typically involves nucleophilic addition reactions and dehydration, followed by confirmatory analyses like chromatography/mass and 1H NMR spectroscopy (Korobko, 2016).

Applications in Cardiovascular Studies

Another study highlighted the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their evaluation for cardiovascular activities. This research demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia, as well as hypotensive activity for certain analogues of the compound (Chłoń-Rzepa et al., 2004).

Anticancer, Anti-HIV-1, and Antimicrobial Applications

The compound has also been investigated for its potential as an anticancer, anti-HIV-1, and antimicrobial agent. A series of 8‐substituted methylxanthine derivatives, including this compound, were prepared to explore their in vitro activities in these areas. Some derivatives displayed significant activity against leukemia, colon cancer, and renal cancer, as well as a reduction in viral cytopathic effect and notable antimicrobial properties (Rida et al., 2007).

Analgesic and Anti-inflammatory Properties

Moreover, derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with various moieties have been evaluated for their analgesic and anti-inflammatory properties. The research found several compounds showing significant activity, with some derivatives being more active than reference drugs in certain tests. This indicates the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with hydrazine hydrate in the presence of a base to form the desired compound.", "Starting Materials": [ "8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "Hydrazine hydrate", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable solvent such as ethanol or methanol.", "Step 2: Add hydrazine hydrate to the reaction mixture in a molar ratio of 1:1.5 (8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:hydrazine hydrate).", "Step 3: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture to maintain a basic pH.", "Step 4: Heat the reaction mixture at reflux temperature for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent such as ethanol or methanol.", "Step 7: Dry the product under vacuum to obtain the desired compound '8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione'." ] } | |

Número CAS |

476294-20-9 |

Nombre del producto |

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

Fórmula molecular |

C16H20N6O5 |

Peso molecular |

376.373 |

Nombre IUPAC |

8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C16H20N6O5/c1-21-13-12(14(24)19-16(21)25)22(15(18-13)20-17)7-9(23)8-27-11-5-3-10(26-2)4-6-11/h3-6,9,23H,7-8,17H2,1-2H3,(H,18,20)(H,19,24,25) |

Clave InChI |

XMRQMWQPPUMREA-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)